tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 1286275-10-2
VCID: VC7595103
InChI: InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)19-12-8-10-20(11-9-12)15(21)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3,(H,19,22)
SMILES: CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2Br
Molecular Formula: C17H23BrN2O3
Molecular Weight: 383.286

tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate

CAS No.: 1286275-10-2

Cat. No.: VC7595103

Molecular Formula: C17H23BrN2O3

Molecular Weight: 383.286

* For research use only. Not for human or veterinary use.

tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate - 1286275-10-2

Specification

CAS No. 1286275-10-2
Molecular Formula C17H23BrN2O3
Molecular Weight 383.286
IUPAC Name tert-butyl N-[1-(2-bromobenzoyl)piperidin-4-yl]carbamate
Standard InChI InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)19-12-8-10-20(11-9-12)15(21)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3,(H,19,22)
Standard InChI Key UEOXMEZBSMHUDJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2Br

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s structure integrates three key components:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle that confers conformational flexibility and potential binding interactions with biological targets.

  • 2-Bromobenzoyl group: An aromatic substituent with a bromine atom at the ortho position, introducing steric and electronic effects that influence reactivity and target affinity.

  • tert-Butoxycarbonyl (Boc) group: A protective moiety commonly used in organic synthesis to shield amine functionalities during multi-step reactions .

The spatial arrangement of these groups enables diverse chemical transformations, such as nucleophilic substitutions at the bromine site or deprotection of the Boc group under acidic conditions .

Synthetic Pathways

While detailed industrial-scale protocols remain unpublished, laboratory-scale synthesis typically involves sequential functionalization of the piperidine scaffold:

  • Intermediate preparation: tert-Butyl piperidin-4-ylcarbamate (CAS: 73874-95-0) serves as a precursor, synthesized via carbamate formation between piperidin-4-amine and tert-butyl chloroformate in dichloromethane with triethylamine as a base .

  • Acylation: Reaction of the intermediate with 2-bromobenzoyl chloride in the presence of coupling agents like N,NN,N'-diisopropylethylamine (DIPEA) and 4-dimethylaminopyridine (DMAP) yields the target compound .

Table 1: Key Synthetic Parameters

ParameterValue/Reagent
Precursortert-Butyl piperidin-4-ylcarbamate
Acylating Agent2-Bromobenzoyl chloride
SolventDichloromethane
BaseTriethylamine or DIPEA
Coupling AgentDMAP
Yield (Theoretical)70–90%

This method ensures high regioselectivity and purity, critical for pharmacological studies .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but limited solubility in water (logP=2.5\log P = 2.5), attributed to the hydrophobic tert-butyl and aromatic groups . Stability studies indicate decomposition under strong acidic or basic conditions due to Boc group cleavage or amide hydrolysis .

Table 2: Predicted Physicochemical Properties

PropertyValue
Boiling Point509.4 ± 50.0 °C
Density1.37 g/cm³
Log P (Partition Coeff.)2.5
Polar Surface Area50.36 Ų

These properties align with Lipinski’s rule of five, suggesting favorable oral bioavailability .

CompoundKey Structural DifferenceBioactivity
tert-Butyl piperidin-4-ylcarbamateLacks bromobenzoyl groupIntermediate in drug synthesis
1-(4-Bromobenzyl)piperidineSubstituted benzyl groupAntipsychotic potential
4-Bromo-N-(piperidin-4-yl)benzamideAmide linkageSerotonin receptor modulation

The unique bromobenzoyl-carbamate combination in tert-butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate may offer synergistic effects, though empirical validation is needed.

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